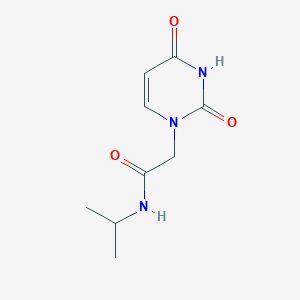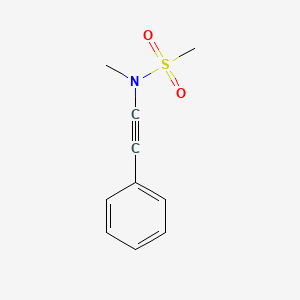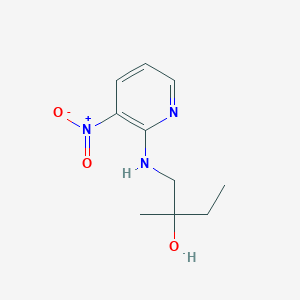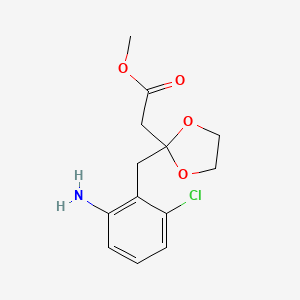
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Méthodes De Préparation
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide can be achieved through the Biginelli reaction, a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically catalyzed by strong acids under reflux conditions . Recent advancements have introduced the use of Lewis acids, Brønsted acids, and task-specific ionic liquids as catalysts to improve yields and reaction conditions .
Analyse Des Réactions Chimiques
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiviral, antibacterial, and antitumor activities.
Medicine: Potential use as an antihypertensive agent and calcium channel blocker.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The biological activity of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide is attributed to its ability to interact with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, thereby modulating cellular processes and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other dihydropyrimidinones, such as 3,4-dihydropyrimidin-2(1H)-one derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and pharmacological profiles. The uniqueness of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide lies in its specific isopropylacetamide group, which contributes to its distinct biological properties.
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-(2,4-dioxopyrimidin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H13N3O3/c1-6(2)10-8(14)5-12-4-3-7(13)11-9(12)15/h3-4,6H,5H2,1-2H3,(H,10,14)(H,11,13,15) |
Clé InChI |
OQEYFXPHAAWYEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN1C=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)








![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

